5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452855
InChI: InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-9-11(18)5-6-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol

5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide

CAS No.:

Cat. No.: VC17452855

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide -

Specification

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
IUPAC Name 5-amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide
Standard InChI InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-9-11(18)5-6-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20)
Standard InChI Key VEVYWBZZSKSLQR-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide consists of a benzamide core substituted with amino (-NH2_2), chloro (-Cl), ethoxy (-OCH2_2CH3_3), and methyl (-CH3_3) groups. The benzene ring at position 2 of the benzamide backbone is further functionalized with an ethoxy group and a methyl group at positions 2 and 5, respectively . This arrangement creates steric and electronic effects that influence reactivity. The molecular structure is depicted below:

Structural Formula:
C16H17ClN2O2\text{C}_{16}\text{H}_{17}\text{ClN}_2\text{O}_2
Key functional groups include:

  • Amino group: Enhances hydrogen-bonding potential and nucleophilicity.

  • Chloro substituent: Introduces electron-withdrawing effects, stabilizing adjacent electrophilic regions.

  • Ethoxy and methyl groups: Contribute to hydrophobic interactions and steric hindrance .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide typically involves a multi-step sequence, as outlined in recent patents :

Halogenation and Amidation

  • Chlorination of Precursor:
    A benzene derivative undergoes electrophilic substitution using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) at 120–130°C to introduce the chloro group .

  • Amidation Reaction:
    The chlorinated intermediate reacts with 2-ethoxy-5-methylaniline in the presence of a coupling agent (e.g., EDCI/HOBt) to form the benzamide linkage .

Oxidation and Purification

  • Oxidation: Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or potassium permanganate (KMnO4\text{KMnO}_4) oxidizes secondary intermediates, ensuring high regioselectivity .

  • Crystallization: Methanol/water mixtures yield purified product with >95% purity .

Process Optimization

Recent advancements emphasize cost reduction and waste minimization:

  • Solvent-Free Conditions: Eliminating mixed solvents reduces separation steps .

  • Catalytic Systems: Transition metal catalysts (e.g., palladium) improve reaction yields from 65% to 85% .

Physicochemical and Spectroscopic Analysis

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch: 3350–3300 cm1^{-1} (amino group) .

    • C=O stretch: 1680–1650 cm1^{-1} (amide carbonyl) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 2.3 ppm (s, 3H, methyl), δ 4.1 ppm (q, 2H, ethoxy), δ 6.8–7.5 ppm (aromatic protons) .

Thermal Stability

Thermogravimetric analysis (TGA) of related benzamides reveals decomposition onset at ~200°C, suggesting comparable stability for this compound.

Applications and Industrial Relevance

Agrochemical Intermediates

This compound serves as a precursor to anthranilamide insecticides (e.g., chlorantraniliprole), which target ryanodine receptors in pests . Its chloro and ethoxy groups enhance binding affinity to insect-specific proteins .

Future Research Directions

Mechanistic Studies

  • Elucidate the compound’s interaction with biological targets using X-ray crystallography.

  • Investigate its role in asymmetric catalysis as a chiral auxiliary.

Sustainable Synthesis

  • Develop biocatalytic routes using engineered enzymes to replace halogenation steps.

  • Explore solvent-free mechanochemical synthesis for greener production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator